HDAC6 Affinity Deficit vs. Clinical Pan-HDAC Inhibitor Vorinostat (SAHA): BindingDB Head-to-Head
CHEMBL1934901 binds recombinant human HDAC6 with a Kd of 5.4 µM, representing approximately 540-fold weaker affinity than the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), which inhibits HDAC6 with an IC50 of <10–86 nM depending on assay format [1]. This quantitative gap positions the compound as a low-affinity probe suitable for fragment-based or selectivity-profiling campaigns, not as a replacement for potent hydroxamic acid-based inhibitors.
| Evidence Dimension | HDAC6 binding/inhibition affinity |
|---|---|
| Target Compound Data | Kd = 5.4 × 10³ nM (5.4 µM) |
| Comparator Or Baseline | Vorinostat (SAHA) IC50 = 10–86 nM (representative range from published cell-free enzymatic assays) |
| Quantified Difference | ~63- to 540-fold weaker affinity for the target compound |
| Conditions | Recombinant human HDAC6; fluorogenic enzymatic assay with Boc-L-Lys(acetyl)-MCA substrate [1]; vorinostat data from multiple published sources |
Why This Matters
Procurement for HDAC6 inhibitor programmes requires awareness that this compound cannot substitute for nanomolar inhibitors; its value lies in defining the lower affinity boundary of 5-oxopyrrolidine chemotypes.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). HDAC6 Kd = 5.4E+3 nM. Assay: Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA, fluorogenic readout. https://w.bindingdb.org (accessed 2026-04-29). View Source
